![molecular formula C13H18ClNO2 B1439735 4-Benzylpiperidine-4-carboxylic acid hydrochloride CAS No. 1184995-85-4](/img/structure/B1439735.png)
4-Benzylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
4-Benzylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17NO2•HCl and a molecular weight of 255.74 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and other biochemical applications .
Preparation Methods
The synthesis of 4-Benzylpiperidine-4-carboxylic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with 4-cyanopyridine.
Reaction with Toluene: 4-cyanopyridine is reacted with toluene to produce 4-benzylpyridine.
Catalytic Hydrogenation: The pyridine ring is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Benzylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
4-Benzylpiperidine-4-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for extensive modifications, making it useful for creating complex organic molecules.
Key Reactions :
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The benzyl group can be substituted with various functional groups.
These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound is investigated for its role as a biochemical probe. It aids in studying enzyme interactions and understanding metabolic pathways due to its ability to modulate enzyme activity.
Potential Biological Applications :
- Investigating enzyme kinetics and inhibition.
- Studying receptor-ligand interactions.
Medicine
The therapeutic potential of this compound is being explored, particularly in the treatment of neurological disorders. Its structural features allow it to interact with various neurotransmitter systems, suggesting possible applications in pain management and neuropharmacology.
Clinical Research Insights :
- Preliminary studies indicate that derivatives of this compound may exhibit analgesic properties similar to opioids.
- Ongoing research aims to evaluate its efficacy and safety in clinical settings.
Data Table: Summary of Applications
Application Area | Description | Potential Impact |
---|---|---|
Chemistry | Building block for organic synthesis | Development of new pharmaceuticals |
Biology | Biochemical probe for enzyme studies | Insights into metabolic pathways |
Medicine | Potential treatment for neurological disorders | New analgesic options |
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of this compound demonstrated efficient reaction conditions that minimized environmental impact while maximizing yield. The optimized synthesis process included steps that reduced the use of hazardous solvents, enhancing sustainability in chemical production.
Research evaluating the compound's interaction with specific enzymes revealed that it acts as a reversible inhibitor, providing insights into its potential use in drug design targeting metabolic pathways associated with pain and inflammation.
Mechanism of Action
The mechanism of action of 4-Benzylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in neurological research. The compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .
Comparison with Similar Compounds
4-Benzylpiperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds such as:
2-Benzylpiperidine: Similar in structure but differs in the position of the benzyl group.
Benzylpiperazine: Another related compound with different pharmacological properties.
Tetrahydroisoquinoline: Shares some structural similarities but has distinct chemical and biological properties.
The uniqueness of this compound lies in its specific selectivity for dopamine and norepinephrine release, making it a valuable compound in neurological research .
Biological Activity
4-Benzylpiperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN
- CAS Number : 1160245-54-4
The compound is characterized by a piperidine ring with a benzyl group and a carboxylic acid functional group, which contributes to its biological properties.
Research indicates that 4-benzylpiperidine derivatives can interact with various biological targets, including receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. This inhibition can enhance the levels of acetylcholine in the brain, improving cognitive function .
1. Anticancer Activity
Several studies have investigated the anticancer potential of 4-benzylpiperidine derivatives. For example:
- Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compounds induced apoptosis and showed better efficacy compared to standard chemotherapeutics like bleomycin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Derivative A | FaDu | 10.5 | Apoptosis induction |
Derivative B | A431 | 12.3 | Cell cycle arrest |
2. Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential applications in neurodegenerative diseases:
- Alzheimer's Disease Models : In animal models, derivatives demonstrated improvements in memory and learning tasks, likely due to increased acetylcholine levels .
3. Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of 4-benzylpiperidine derivatives:
- In Vitro Antibacterial Assays : Certain derivatives showed activity against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
Case Studies
- Neuroprotective Study :
- Cytotoxicity Evaluation :
Properties
IUPAC Name |
4-benzylpiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYONGTJHIFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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